molecular formula C16H10Cl2N2O3 B5886753 N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No. B5886753
M. Wt: 349.2 g/mol
InChI Key: DUOZPNBDSWQWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as DAA-1106, is a small molecule that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of isoindolinone derivatives and has been found to exhibit potent binding affinity for the peripheral benzodiazepine receptor (PBR).

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its binding to the PBR. The PBR is a transmembrane protein that is located in the outer mitochondrial membrane and is involved in various physiological processes, including the regulation of cholesterol transport, steroidogenesis, and apoptosis. This compound has been found to bind to the PBR with high affinity and has been shown to modulate the activity of the PBR in various cell types.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in microglial cells. This compound has also been found to inhibit the activation of the NLRP3 inflammasome, which is involved in the production of pro-inflammatory cytokines. In addition, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in lab experiments is its high binding affinity for the PBR, which makes it a useful tool for imaging the PBR in vivo. In addition, this compound has been found to exhibit potent anti-inflammatory and neuroprotective effects, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to formulate for in vivo use.

Future Directions

There are several future directions for the use of N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in scientific research. One potential direction is the development of this compound analogs with improved solubility and pharmacokinetic properties for in vivo use. Another direction is the use of this compound as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, this compound could be used as a tool for studying the role of the PBR in various physiological processes, such as neuroinflammation and apoptosis.

Synthesis Methods

N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can be synthesized using a multi-step process involving the reaction of 3,4-dichlorophenylacetic acid with ethyl oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,3-dihydro-2H-isoindol-2-one in the presence of triethylamine to form the desired isoindolinone derivative. The final step involves the reaction of the isoindolinone derivative with N,N-dimethylacetamide dimethyl acetal to form this compound.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been extensively studied for its potential use in various scientific research applications. One of the main applications of this compound is in the field of neuroscience, where it has been used as a ligand for imaging the PBR in vivo. The PBR is a transmembrane protein that is widely distributed in the brain and is involved in various physiological processes, including neuroinflammation, oxidative stress, and apoptosis. This compound has been found to exhibit high binding affinity for the PBR and has been used as a radioligand for imaging the PBR in vivo using positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3/c17-12-6-5-9(7-13(12)18)19-14(21)8-20-15(22)10-3-1-2-4-11(10)16(20)23/h1-7H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOZPNBDSWQWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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